

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B069986

[Get Quote](#)

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**, a key building block in the synthesis of biologically active molecules. This guide details its chemical properties, commercial availability, and insights into its synthesis and potential applications based on the activities of related trifluoromethyl pyrimidine derivatives.

Core Compound Data

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets.

Property	Data
IUPAC Name	Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS Number	187035-81-0
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O ₂
Molecular Weight	220.15 g/mol
Purity	Typically available at ≥95%

Commercial Availability

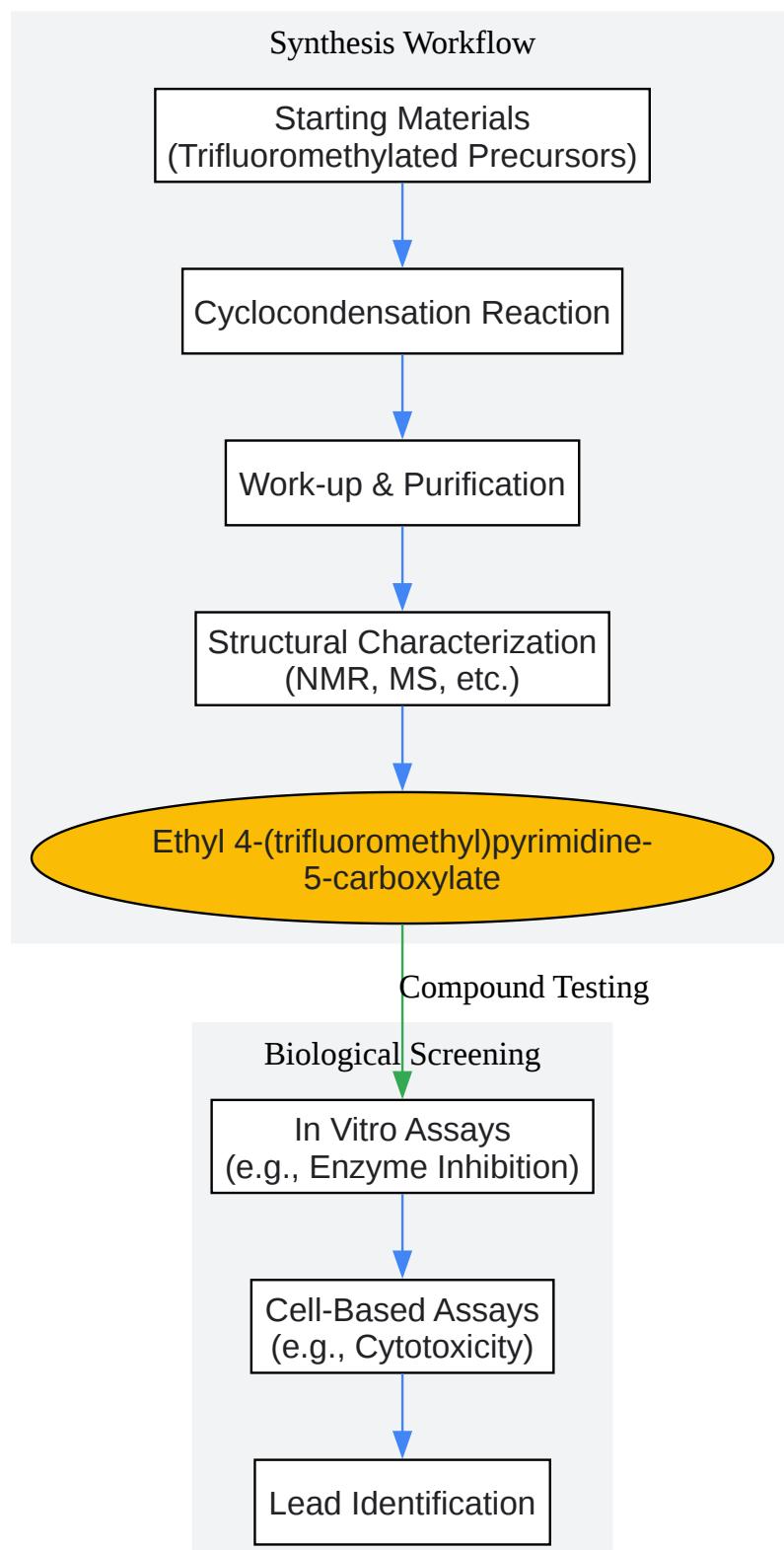
This compound is available from several commercial suppliers, often synthesized on demand or available in limited stock. Researchers are advised to contact the suppliers directly for current availability, pricing, and detailed specifications.

Table of Commercial Suppliers:

Supplier	Purity	Notes
Maybridge	95%	Part of their screening collections.
Sigma-Aldrich	-	Listed under CAS 187035-81-0.
Guidechem	-	Lists various suppliers and related compounds.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate** is not readily available in the public domain, a general and robust method for the preparation of pyrimidine-5-carboxylates involves the condensation of a three-carbon synthon with an amidine derivative.


A plausible synthetic route, based on established pyrimidine synthesis, is the reaction of an appropriate amidine with a functionalized three-carbon component that incorporates the trifluoromethyl group and the ethyl ester.

General Experimental Protocol for Pyrimidine-5-carboxylate Synthesis:

A common method for constructing the pyrimidine ring is through the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, a potential pathway involves the cyclocondensation of a trifluoromethylated β -ketoester derivative with formamidine or a related N-C-N synthon.

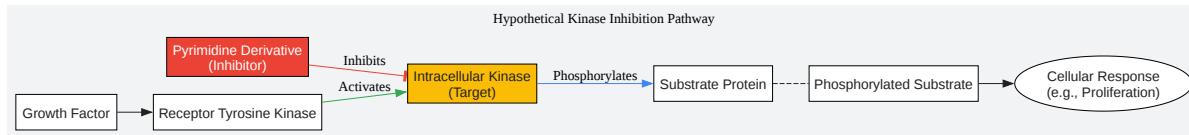
- Step 1: Precursor Synthesis: Synthesis of a suitable trifluoromethylated 1,3-dicarbonyl equivalent.
- Step 2: Cyclocondensation: Reaction of the precursor from Step 1 with an appropriate amidine (e.g., formamidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.
- Step 3: Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through standard techniques such as column chromatography or recrystallization.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of trifluoromethyl pyrimidine derivatives.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Biological Activity and Potential Applications


While specific studies on **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate** are limited, the broader class of trifluoromethyl pyrimidine derivatives has been extensively investigated and shown to possess a wide range of biological activities.^{[1][2][3]} These compounds are recognized for their potential in the development of new therapeutic agents and agrochemicals.

Key Reported Activities:

- **Antifungal Properties:** Many trifluoromethyl pyrimidine derivatives exhibit potent activity against various fungal strains, making them promising candidates for the development of novel fungicides.^{[1][3]}
- **Antiviral Activity:** This class of compounds has shown inhibitory effects against certain viruses, suggesting potential applications in antiviral drug discovery.^[2]
- **Anticancer Potential:** Several studies have reported the cytotoxic effects of trifluoromethyl pyrimidine derivatives against various cancer cell lines, indicating their potential as anticancer agents.^[3]

The biological activity of these compounds is often attributed to their ability to act as inhibitors of key enzymes, such as kinases, which are crucial components of cellular signaling pathways.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from a trifluoromethyl pyrimidine scaffold.

[Click to download full resolution via product page](#)

Caption: Generalized model of kinase inhibition by a pyrimidine derivative.

This technical guide provides a foundational understanding of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate** for researchers. The information presented, drawn from available commercial data and the broader scientific literature on related compounds, highlights its potential as a valuable scaffold in the design and synthesis of novel, biologically active molecules. Further investigation into the specific properties and applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b069986#commercial-suppliers-of-ethyl-4-trifluoromethyl-pyrimidine-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com